N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride
Description
N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride is a piperidine derivative featuring a pyridin-2-yl substituent. Its molecular formula is C₁₃H₂₀ClN₃ (calculated molecular weight: 253.8 g/mol).
Properties
IUPAC Name |
N-methyl-1-(1-pyridin-2-ylethyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.ClH/c1-11(13-5-3-4-8-15-13)16-9-6-12(14-2)7-10-16;/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFPTWNXLNWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCC(CC2)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-49-4 | |
| Record name | 4-Piperidinamine, N-methyl-1-[1-(2-pyridinyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of pyridine-2-carbaldehyde with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Methylation: The resulting amine is methylated using methyl iodide or a similar methylating agent to introduce the N-methyl group.
Cyclization: The final step involves cyclization to form the piperidine ring, followed by the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The piperidine nitrogen participates in alkylation and acylation due to its nucleophilicity.
Key Reactions:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃ or Et₃N) to form quaternary ammonium salts.
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Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.
Example:
Conditions:
-
Solvents: DMF, THF, or dichloromethane.
-
Temperature: 0–60°C.
Nucleophilic Substitution
The ethylpyridin-2-yl group undergoes substitution at the pyridine ring or adjacent positions.
| Reaction Type | Reagents | Products | Yield (%) | Source |
|---|---|---|---|---|
| Aromatic substitution | HNO₃/H₂SO₄ (nitration) | Nitro-pyridine derivatives | 45–60 | |
| Halogenation | Cl₂/FeCl₃ | Chlorinated analogs | 55–70 |
Mechanism: Electrophilic aromatic substitution (EAS) dominates, with the pyridine ring directing substituents to specific positions based on electronic effects .
Reductive Amination and Hydrogenation
The secondary amine group facilitates reductive transformations:
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Reductive Amination : Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN to form tertiary amines .
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Catalytic Hydrogenation : Reduces the pyridine ring to piperidine using H₂/Pd-C, altering pharmacological activity .
Industrial Application: Continuous flow hydrogenation systems improve scalability and reduce reaction times.
Coupling Reactions
The compound serves as a building block in cross-coupling reactions:
Buchwald–Hartwig Amination:
-
Reacts with aryl halides (e.g., 4-bromopyridine) using Pd catalysts (Pd₂(dba)₃/XPhos) to form biaryl amines .
Example:
Conditions:
-
Solvent: Toluene or dioxane.
-
Temperature: 80–100°C.
Rearrangement Reactions
Curtius Rearrangement:
-
When converted to an isocyanate intermediate (using diphenylphosphoryl azide, DPPA), it forms carbamates upon reaction with alcohols .
Example:
Yield: 60–75% after purification .
Oxidation Reactions
The pyridine ring and amine groups are susceptible to oxidation:
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Pyridine N-Oxidation : Using mCPBA or H₂O₂/CH₃COOH yields N-oxide derivatives .
-
Amine Oxidation : Forms hydroxylamine or nitroso derivatives under strong oxidative conditions (e.g., KMnO₄).
Stability Note: N-Oxides exhibit enhanced water solubility but reduced metabolic stability.
Complexation with Metal Ions
The pyridine nitrogen acts as a ligand for transition metals (e.g., Mn²⁺, Pd²⁺), forming coordination complexes used in catalysis .
Example:
Scientific Research Applications
Neurotransmitter Interaction
N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride has been explored for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Research indicates that compounds with similar structures may exhibit:
- Antipsychotic Properties : Potential to modulate dopaminergic activity, making it relevant for treating schizophrenia and other psychotic disorders.
- Anxiolytic Effects : May influence serotonin receptors, suggesting possible applications in anxiety disorders.
Case Studies
- Dopaminergic Activity : A study demonstrated that derivatives of this compound showed significant binding affinity to dopamine receptors, indicating potential as antipsychotic agents.
- Serotonergic Modulation : Research indicated that similar piperidine derivatives could alter serotonin levels in animal models, which may lead to anxiolytic effects.
Synthesis and Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : Reaction of pyridine-2-carbaldehyde with an appropriate amine to form a Schiff base.
- Reduction : Reduction of the Schiff base using sodium borohydride to yield the corresponding amine.
- Methylation : Methylation of the amine with methyl iodide or similar agents.
- Cyclization : Formation of the piperidine ring followed by hydrochloride salt formation.
Biochemical Pathways
The compound's unique structure allows it to interact with multiple biochemical pathways:
- Receptor Binding : It may bind to various neurotransmitter receptors, leading to downstream effects on mood and behavior.
- Enzymatic Interactions : Potential interactions with enzymes involved in neurotransmitter synthesis or degradation.
Mechanism of Action
The mechanism of action of N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is compared below with analogs differing in substituents on the piperidine ring or aromatic systems. Key structural variations include:
Biological Activity
N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride is a chemical compound belonging to the piperidine class, characterized by its unique structure that includes a piperidine ring, a pyridine moiety, and a methyl group attached to the nitrogen atom. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in relation to neurotransmitter systems.
- Molecular Formula : C₁₃H₂₂ClN₃
- CAS Number : 1303967-79-4
- Molecular Weight : Approximately 255.79 g/mol
Structural Characteristics
The compound's structure facilitates interactions with various biological targets, potentially influencing several biochemical pathways. The presence of both piperidine and pyridine rings suggests possible interactions with receptors involved in neurotransmission, particularly dopamine and serotonin pathways.
Pharmacological Effects
Research indicates that this compound may exhibit significant pharmacological effects, particularly:
- Dopamine Receptor Interactions : Similar compounds have shown activity at dopamine receptors, which are critical in mood regulation and psychotic disorders. Studies suggest this compound may act as an agonist or antagonist at these sites, potentially offering therapeutic benefits in treating conditions like schizophrenia or depression .
- Serotonin Receptor Modulation : The compound's structural similarity to known serotonergic agents raises the possibility of it influencing serotonin receptors, which play a vital role in mood and anxiety disorders .
The proposed mechanism of action for this compound involves:
- Receptor Binding : The compound likely interacts with various neurotransmitter receptors through hydrogen bonding and hydrophobic interactions.
- Signal Transduction : Upon binding, it may initiate downstream signaling pathways that affect neuronal excitability and neurotransmitter release.
- Pharmacokinetics : Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for evaluating its therapeutic potential .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Methyl-piperidin-4-amine | C₈H₁₈N₂ | Primarily studied for stimulant effects. |
| 4-Pyridinyl-piperidin | C₉H₁₄N₂ | Exhibits different receptor selectivity; potential use in pain management. |
| 1-(Pyridin-3-yl)-piperidine | C₉H₁₄N₂ | Studied for anti-inflammatory effects. |
This table illustrates the diversity within the piperidine class and highlights the unique characteristics of this compound .
Study on Neurotransmitter Systems
A recent study investigated the effects of various piperidine derivatives on neurotransmitter systems. This compound was included in a series of tests assessing its impact on dopamine receptor signaling pathways. Results indicated promising activity comparable to established antipsychotic agents, suggesting potential for further development .
Antidepressant-like Effects
In another study focused on antidepressant-like effects, N-Methyl derivatives were evaluated for their ability to modulate serotonin levels in animal models. The findings indicated that this compound could enhance serotonin transmission, supporting its potential use in treating depressive disorders .
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to synthesize N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride?
- Methodology : The compound can be synthesized via Mannich reactions using formaldehyde derivatives, amines, and ketones. For example, similar piperidine derivatives are synthesized by reacting 1-methyl-4-piperidone with isopropylamine and phenoxyacetic acid, followed by purification via column chromatography and characterization using NMR spectroscopy and mass spectrometry . Substitution reactions at the piperidine nitrogen or pyridine ring (e.g., alkylation or acylation) are also viable, as seen in structurally related compounds .
Q. Which analytical techniques are essential for verifying the purity and structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments in the piperidine and pyridine rings.
- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., molecular ion peaks matching theoretical values).
- HPLC/UV-Vis : To assess purity (>95% is typical for research-grade compounds).
- X-ray Crystallography (if available): For resolving stereochemistry .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid : For skin contact, rinse immediately with water; for eye exposure, flush with saline solution for 15 minutes. Refer to GHS-compliant safety protocols, though specific hazards may not be classified .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of structurally analogous piperidine derivatives?
- Methodology :
- Comparative Binding Assays : Use in vitro receptor binding studies to evaluate affinity differences (e.g., CYP51 inhibition assays for antiparasitic activity ).
- Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., pyridine or piperidine groups) and test cytotoxicity, as done for 1-aryl-3-phenethylamino-1-propanone hydrochlorides .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, CAS) to identify trends in substituent effects .
Q. What strategies optimize reaction yields for N-methyl piperidine derivatives under varying catalytic conditions?
- Methodology :
- Catalyst Screening : Test palladium, nickel, or enzyme-based catalysts for coupling reactions.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) often enhance nucleophilic substitution rates in piperidine systems .
- Temperature Control : Reactions at 60–80°C typically balance yield and decomposition rates, as observed in Mannich reaction protocols .
Q. How can researchers validate the metabolic stability of this compound in preclinical studies?
- Methodology :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) to measure half-life (t½) and identify metabolites via LC-MS/MS .
- Isotope-Labeled Tracers : Use deuterated or <sup>13</sup>C-labeled analogs to track metabolic pathways, as demonstrated for similar amines .
Q. What computational tools are effective in predicting the compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., CYP5122A1 for antiparasitic applications ).
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
- QSAR Models : Train algorithms on datasets of piperidine analogs to predict bioactivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo studies?
- Methodology :
- Dose-Response Replication : Retest in vitro using standardized cell lines (e.g., HEK293 or HepG2) and compare with in vivo pharmacokinetic data (e.g., plasma concentration curves) .
- Bioavailability Adjustments : Account for differences in absorption/metabolism by administering the compound via IV and oral routes in animal models .
Q. Why might NMR spectra of this compound show unexpected peaks, and how can this be mitigated?
- Methodology :
- Impurity Profiling : Use 2D NMR (COSY, HSQC) to distinguish between main product and byproducts (e.g., unreacted starting materials or diastereomers) .
- Recrystallization : Purify using ethanol/water mixtures to remove hydrophilic impurities, as done for related hydrochlorides .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
